2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one
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Description
DPP-4 inhibitor is a class of drugs that is used to treat type 2 diabetes by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, which play an important role in regulating blood glucose levels. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion and lower blood glucose levels. DPP-4 inhibitors have been shown to be effective in controlling blood glucose levels in patients with type 2 diabetes, and are now widely used as a treatment option for this condition.
Scientific Research Applications
Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives
The compound could potentially be used in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives . These derivatives are formed when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH .
Antiproliferative Agent
Pyrido[2,3-d]pyrimidin-5-one derivatives, which could potentially be synthesized from the compound, have been found to exhibit antiproliferative activity . For example, the compound API-1, a pyrido[2,3-d]pyrimidin-5-one derivative, is a promising antiproliferative agent .
Synthesis of Pyrrolidin-2-ones
The compound could potentially be used in the synthesis of 1,5-substituted pyrrolidin-2-ones . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
Synthesis of Nitrogen-Containing Polycyclic Compounds
The resulting di- and trisubstituted pyrrolidin-2-ones from the synthesis process could be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .
Inhibitors of Histone Deacetylases
1,5-Diarylpyrrolidin-2-ones or 5-aryl-1-benzylpyrrolidones, which could potentially be synthesized from the compound, have been found to be selective and effective inhibitors of histone deacetylases 5 and 6 .
Cannabinoid Receptor 1 Inhibitors
1,5-Diarylpyrrolidin-2-ones or 5-aryl-1-benzylpyrrolidones, which could potentially be synthesized from the compound, have been found to be inhibitors of cannabinoid receptor 1 .
properties
IUPAC Name |
2,2-dimethyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)12(17)16-7-5-10(8-16)18-11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHIKPVVTZNARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)OC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one |
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